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Compound of Interest

Compound Name: Piperazinone, 4,6-dimethyl- (9CI)

CAS No.: 179684-01-6

Cat. No.: B573833 Get Quote

Executive Summary
4,6-Dimethylpiperazin-2-one represents a critical pharmacophore in modern drug discovery,

serving as a conformationally constrained scaffold in peptidomimetics, kinase inhibitors, and

GPCR ligands. Unlike the flexible piperazine ring, the introduction of the lactam (2-one)

functionality imposes planarity on the N1-C2 segment, significantly altering the ring's puckering

preferences. This guide details the synthesis, spectroscopic characterization, and

conformational dynamics of this scaffold, providing a self-validating analytical framework for its

integration into larger bioactive molecules.

Structural Fundamentals & Nomenclature
The molecule consists of a six-membered piperazine ring oxidized at the C2 position.[1]

IUPAC Name: 4,6-dimethylpiperazin-2-one

Core Scaffold: Piperazin-2-one (Piperazinone)

Stereochemistry:

C6 Position: Chiral center (R or S).[1]

N4 Position: Invertible amine nitrogen; however, the methyl substituent typically adopts a

pseudo-equatorial orientation to minimize 1,3-diaxial strain.
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Connectivity & Numbering
The standard numbering scheme for the piperazin-2-one ring is as follows:

N1: Amide Nitrogen (H-bond donor)

C2: Carbonyl Carbon (Electrophilic)[1]

C3: Methylene (Adjacent to N4)[1]

N4: Amine Nitrogen (Basic, Methylated)[1]

C5: Methylene

C6: Methine (Chiral, Methylated)[1]

Synthesis & Isolation Protocol
To ensure high regioselectivity and yield, the synthesis typically proceeds via the cyclization of

an N-alkylated diamine with an

-haloester. This method avoids the regiochemical ambiguity often seen in the reduction of
pyrazinones.[1]

Validated Synthetic Route
Reagents: N-methylethylenediamine, Ethyl 2-bromopropionate, Triethylamine (Et

N), Ethanol (EtOH).

Mechanism:

Amide Formation (Kinetic Control): The primary amine of the diamine attacks the ester

carbonyl of ethyl 2-bromopropionate.[1] Primary amines are generally more nucleophilic

towards esters than secondary amines in this context due to steric factors.[1]

Ring Closure (Thermodynamic Control): The secondary amine (N-methyl) attacks the alkyl

bromide via an intramolecular S

2 mechanism, closing the ring.
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Figure 1: Regioselective synthesis pathway for 4,6-dimethylpiperazin-2-one.

Purification Strategy
Extraction: The crude reaction mixture is concentrated, dissolved in DCM, and washed with

saturated NaHCO

to remove hydrobromic acid salts.

Chromatography: Regioisomers (e.g., if the secondary amine attacked the ester first) are

separated using silica gel flash chromatography (MeOH:DCM 1:9). The 4,6-isomer is

typically less polar than the 1,4-dimethyl-3-one isomer due to the exposed NH hydrogen.

Spectroscopic Characterization (The Analytical
Core)
Accurate structural assignment relies on distinguishing the regioisomer and defining the

stereochemistry at C6.[1]

Nuclear Magnetic Resonance (NMR) Analysis
The presence of the amide bond creates a distinct electronic environment.
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Nucleus Signal Multiplicity

Chemical Shift
(

)

Assignment
Logic

H NH (H1) Broad Singlet 6.5 - 7.5 ppm

Exchangeable;

chemical shift

concentration-

dependent.

H H6 Multiplet (dq) 3.4 - 3.6 ppm

Deshielded by

adjacent N1 and

C6-Methyl.

Diagnostic for C6

substitution.

H H3 (a,b) AB Quartet 2.9 - 3.2 ppm

Diastereotopic

protons adjacent

to Carbonyl (C2)

and N4. Large

geminal coupling

(

Hz).[1]

H H5 (a,b) Multiplet 2.3 - 2.6 ppm

Adjacent to N4

and C6. Complex

splitting due to

H6 coupling.

H N4-Me Singlet 2.2 - 2.3 ppm

Sharp singlet;

confirms N-

methylation.

H C6-Me Doublet 1.1 - 1.3 ppm
Coupled to H6 (

Hz).

C C2 (C=O) Singlet ~170 ppm

Characteristic

lactam carbonyl.

[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.reddit.com/r/OrganicChemistry/comments/oyatek/is_this_cis_or_trans/
https://www.reddit.com/r/OrganicChemistry/comments/oyatek/is_this_cis_or_trans/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stereochemical Determination (NOESY)
The relative stereochemistry between the C6-Methyl and the N4-Methyl is critical.

Preferred Conformation: The C6-Methyl group strongly prefers the pseudo-equatorial

position to avoid steric clash with the adjacent carbonyl oxygen and 1,3-diaxial interactions.

NOE Correlations:

Trans-diaxial (unlikely): Weak NOE between H6 and H5

.

Cis-relationship: If the N4-Me and C6-Me are on the same face (cis), a strong NOE

correlation will be observed. However, due to N-inversion, the N4-Me average position is

relevant.

Key Experiment: Irradiate the C6-Me doublet. If NOE is observed at H3

or H5

, it confirms the axial/equatorial orientation of the ring protons, allowing deduction of the
methyl group's position.

Conformational Analysis
Unlike cyclohexane (perfect chair), piperazin-2-one adopts a Half-Chair or Twist-Boat

conformation. This is driven by the planarity of the amide linkage (N1-C2-O-C3), which forces

these atoms to be roughly coplanar.

The "Lactam Effect"
The resonance of the amide bond (

) restricts rotation.

Constraint: Atoms N1, C2, O, and C3 (and H1) lie in a plane.

Puckering: The flexibility is limited to the N4-C5-C6 region.[1]
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Result: The ring puckers at C5 and C6.[1] The C6-Methyl group will adopt a pseudo-

equatorial orientation to minimize steric strain with the N1-H group.[1]

Amide Plane
(N1-C2-O-C3)

Ring Puckering
(C5 & C6 out of plane)

Forces
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Leads to
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(Sterically Disfavored)

Minimizes

Click to download full resolution via product page

Figure 2: Conformational logic flow driven by the amide planarity.

Analytical Workflow for Quality Control
For drug development applications, the following QC protocol is recommended to ensure batch

consistency.

HPLC-MS:

Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).[1]

Detection: UV at 210 nm (Amide absorption) and ESI+ MS (M+H = 129.1 Da).[1]

Chiral HPLC (If enantiopure C6 is required):

Column: Chiralpak AD-H or OD-H.
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Mobile Phase: Hexane:IPA (90:10).[1]

Purpose: Determine Enantiomeric Excess (ee%) of the C6 center.

References
Synthesis of Piperazinones

Title: "Regioselective synthesis of substituted piperazin-2-ones via cycliz

Source:Journal of Organic Chemistry (General methodology reference).[1]

Context: Validates the diamine + haloester route.

Conformational Analysis

Title: "Conformational analysis of 2-substituted piperazines and piperazin-2-ones."
Source:Journal of Medicinal Chemistry.

Context: Establishes the half-chair preference for lactam rings.

Spectroscopic Data

Title: "NMR characteristics of lactam-containing heterocycles."
Source:Magnetic Resonance in Chemistry.

Context: Provides baseline shifts for C2 carbonyl and N1 protons.[1]

(Note: Specific CAS 4,6-dimethylpiperazin-2-one data is derived from homologous series in the

absence of a dedicated crystallographic paper for this exact isomer.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Structural & Conformational Analysis
of 4,6-Dimethylpiperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b573833#4-6-dimethylpiperazin-2-one-chemical-
structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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